molecular formula C22H28N4O5 B2747030 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide CAS No. 921495-30-9

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2747030
CAS No.: 921495-30-9
M. Wt: 428.489
InChI Key: CDCLNMQQFFNTDX-UHFFFAOYSA-N
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Description

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H28N4O5 and its molecular weight is 428.489. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5/c1-16(27)25-9-7-24(8-10-25)13-18-12-20(28)21(31-3)14-26(18)15-22(29)23-17-5-4-6-19(11-17)30-2/h4-6,11-12,14H,7-10,13,15H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCLNMQQFFNTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide (CAS No. 921477-93-2) is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a piperazine ring, a pyridine ring, and an acetamide group. The presence of methoxy and acetyl substituents enhances its lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC22H28N4O4
Molecular Weight412.5 g/mol
CAS Number921477-93-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting signal transduction and gene expression.
  • Receptor Modulation : It may act as a ligand for certain receptors, modulating their activity and leading to downstream biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, the presence of the piperazine moiety is known to enhance antibacterial activity against various strains of bacteria, including resistant strains.

Anticancer Properties

Research has shown that similar compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways. The ability to interact with cellular receptors involved in cancer progression suggests that this compound may possess anticancer properties.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential use in antibiotic formulations.
  • Anticancer Activity Assessment : Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating promising anticancer effects.

Pharmacological Profile

The pharmacological profile includes:

  • Absorption : High lipophilicity suggests good oral bioavailability.
  • Distribution : Predicted to cross the blood-brain barrier due to its structural characteristics.
  • Metabolism : Likely metabolized by liver enzymes, with potential for drug-drug interactions.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary data suggest low toxicity levels; however, comprehensive studies are required to confirm these findings.

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